molecular formula C16H21O3P B3030846 1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane CAS No. 97739-46-3

1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane

Cat. No.: B3030846
CAS No.: 97739-46-3
M. Wt: 292.31
InChI Key: AVVSJWUWBATQBX-UHFFFAOYSA-N
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Description

1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane is a unique organophosphorus compound characterized by its adamantane-like structure. This compound is known for its stability and versatility, making it a valuable ligand in various catalytic processes. Its molecular formula is C16H21O3P, and it has a molecular weight of 292.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane can be synthesized through the acid-catalyzed addition of phenylphosphine (PhPH2) to appropriate β-diketones. The choice of acid (HCl, H3PO4, or H2SO4) and its concentration significantly affect the rate and selectivity of the condensation reactions .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis typically involves controlled reaction conditions to ensure high yield and purity. The compound is often produced in crystalline form, with an assay by NMR of ≥98.0% .

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Substitution: It participates in substitution reactions, particularly in the formation of complexes with metals.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane involves its role as a ligand in catalytic processes. It forms complexes with metals, facilitating various chemical reactions. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane is unique due to its adamantane-like structure, which provides exceptional stability and reactivity. Its ability to form stable complexes with metals makes it a valuable ligand in various catalytic processes .

Properties

IUPAC Name

1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21O3P/c1-13-10-15(3)19-14(2,17-13)11-16(4,18-13)20(15)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVSJWUWBATQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(OC(O1)(CC(O2)(P3C4=CC=CC=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50699640
Record name 1,3,5,7-Tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.1~3,7~]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97739-46-3
Record name 1,3,5,7-Tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.1~3,7~]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane
Reactant of Route 2
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane
Reactant of Route 3
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane
Reactant of Route 4
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane
Reactant of Route 5
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane
Reactant of Route 6
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane

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